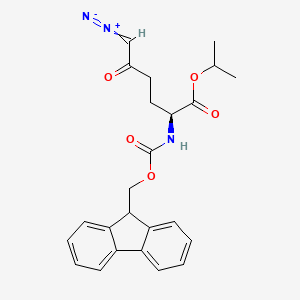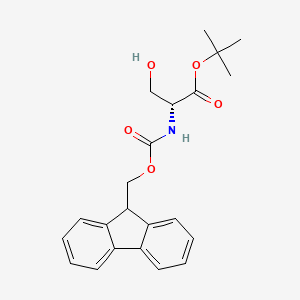
Anticancer agent 103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 103 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to healthy cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 103 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Anticancer agent 103 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aromatic rings.
Major Products
科学研究应用
Anticancer agent 103 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 103 involves multiple molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Inhibition of Topoisomerase: this compound inhibits topoisomerase enzymes, preventing the unwinding of DNA necessary for replication and transcription.
Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
Anticancer agent 103 is compared with other similar compounds to highlight its uniqueness:
Benzimidazole Derivatives: Similar to benzimidazole-based anticancer agents, this compound exhibits potent anticancer activity but with improved selectivity and reduced side effects.
Coumarin-Based Agents: While coumarin derivatives are known for their anticancer properties, this compound offers a different mechanism of action, providing an alternative therapeutic option.
Piperazine Heterocycles: Compared to piperazine-based anticancer agents, this compound demonstrates higher efficacy and better pharmacokinetic properties.
属性
分子式 |
C18H20BrN3O |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(butylamino)benzamide |
InChI |
InChI=1S/C18H20BrN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |
InChI 键 |
RQDVRGGDZYZYMU-FYJGNVAPSA-N |
手性 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
规范 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)

![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)


![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)



![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)

![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
